

Application Notes and Protocols for DGY-09-192 in Cell Culture

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Compound of Interest

Compound Name: **DGY-09-192**

Cat. No.: **B10827688**

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Introduction

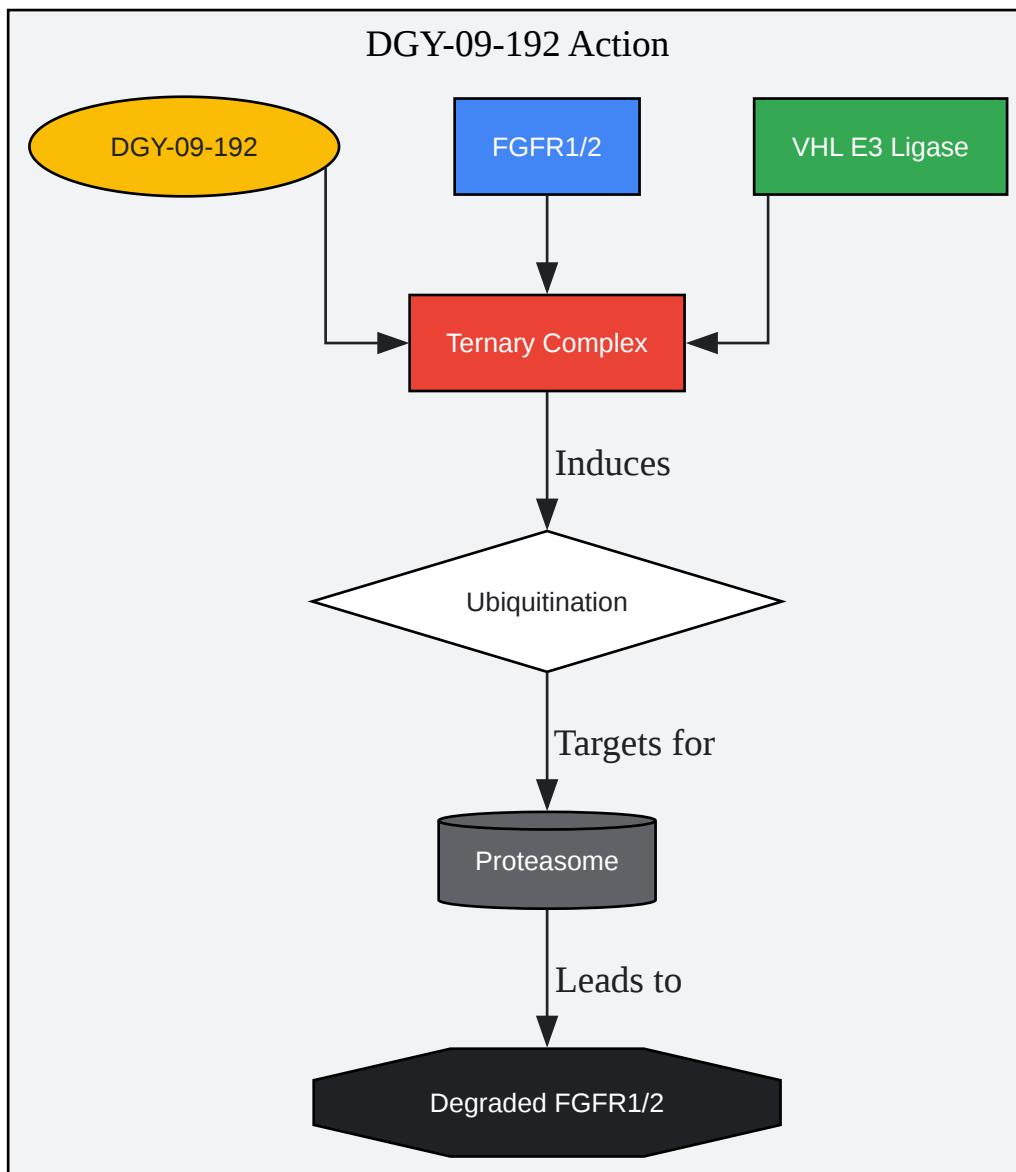
DGY-09-192 is a potent and selective bivalent degrader of Fibroblast Growth Factor Receptor 1 (FGFR1) and Fibroblast Growth Factor Receptor 2 (FGFR2).^{[1][2][3]} As a Proteolysis Targeting Chimera (PROTAC), **DGY-09-192** functions by linking the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][3]} This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of FGFR1 and FGFR2, offering a powerful tool for studying the roles of these receptors in various cellular processes, particularly in oncology research.^{[1][4]} **DGY-09-192** exhibits preferential degradation of FGFR1 and FGFR2 over other members of the FGFR family, such as FGFR3 and FGFR4.^{[1][3]}

These application notes provide detailed protocols for the use of **DGY-09-192** in cell culture, including methods for assessing its impact on cell viability, protein degradation, and downstream signaling pathways.

Mechanism of Action

DGY-09-192 leverages the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The molecule simultaneously binds to FGFR1 or FGFR2 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the FGFR, marking it for degradation by the proteasome. This degradation-based

mechanism is distinct from traditional kinase inhibition and can offer a more sustained suppression of signaling pathways.[\[1\]](#)



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Mechanism of **DGY-09-192**-mediated FGFR1/2 degradation.

Data Presentation

In Vitro Activity of DGY-09-192

The following tables summarize the in vitro efficacy of **DGY-09-192** across various cancer cell lines. This data highlights the compound's potency in inducing degradation and inhibiting cell proliferation.

Table 1: Half-maximal Degradation Concentration (DC₅₀) of **DGY-09-192**

| Cell Line | Target | DC ₅₀ (nM) | Treatment Duration (h) |
|-----------|--------|-----------------------|------------------------|
| CCLP1 | FGFR1 | 4.35 | 16 |
| KATO III | FGFR2 | 70 | 6 |
| NCI-H1581 | FGFR2 | 30-70 | Not Specified |
| KATO III | FGFR1 | 50-150 | Not Specified |

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of **DGY-09-192**

| Cell Line | IC ₅₀ (nM) | Treatment Duration (days) | Notes |
|-----------|-----------------------|---------------------------|-------------------------------|
| KATO III | 1 | 3 | FGFR2 amplification |
| CCLP-FP | 8 | 3 | Engineered FGFR2-PHGDH fusion |
| CCLP1 | 17 | 3 | FGFR1 overexpression |
| ICC13-7 | 40 | 10 | Endogenous FGFR2-OPTN fusion |
| RBE | >10,000 | 3 | No FGFR abnormalities |
| SNU1079 | >10,000 | 3 | No FGFR abnormalities |

Data compiled from multiple sources.[\[1\]](#)

Experimental Protocols

General Guidelines for Handling **DGY-09-192**

Reconstitution and Storage:

- Reconstitution: **DGY-09-192** is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to prepare a stock solution of high concentration (e.g., 10 mM).
- Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For daily use, fresh dilutions in cell culture medium are recommended.

Cell Culture Treatment:

- Culture cells to the desired confluence.
- Prepare serial dilutions of **DGY-09-192** in pre-warmed complete cell culture medium.
- Remove the existing medium from the cells and replace it with the medium containing the desired concentration of **DGY-09-192**.
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest **DGY-09-192** treatment group.
- Incubate the cells for the desired period as determined by the specific assay.

Protocol 1: Cell Viability Assay using CellTiter-Glo®

This protocol is adapted for assessing the anti-proliferative effects of **DGY-09-192**.

Materials:

- Cells of interest
- **DGY-09-192**
- Complete cell culture medium

- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **DGY-09-192** in complete culture medium.
- Treat the cells with the **DGY-09-192** dilutions and a vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 72 hours).[\[1\]](#)
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC_{50} values by plotting the luminescence signal against the log of the **DGY-09-192** concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blotting for FGFR Degradation and Signaling Pathway Analysis

This protocol is designed to assess the degradation of FGFR1/2 and the phosphorylation status of downstream signaling proteins like FRS2 and ERK.[\[6\]](#)

Materials:

- Cells of interest treated with **DGY-09-192**
- RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-FGFR1, anti-FGFR2, anti-p-FRS2, anti-FRS2, anti-p-ERK1/2, anti-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

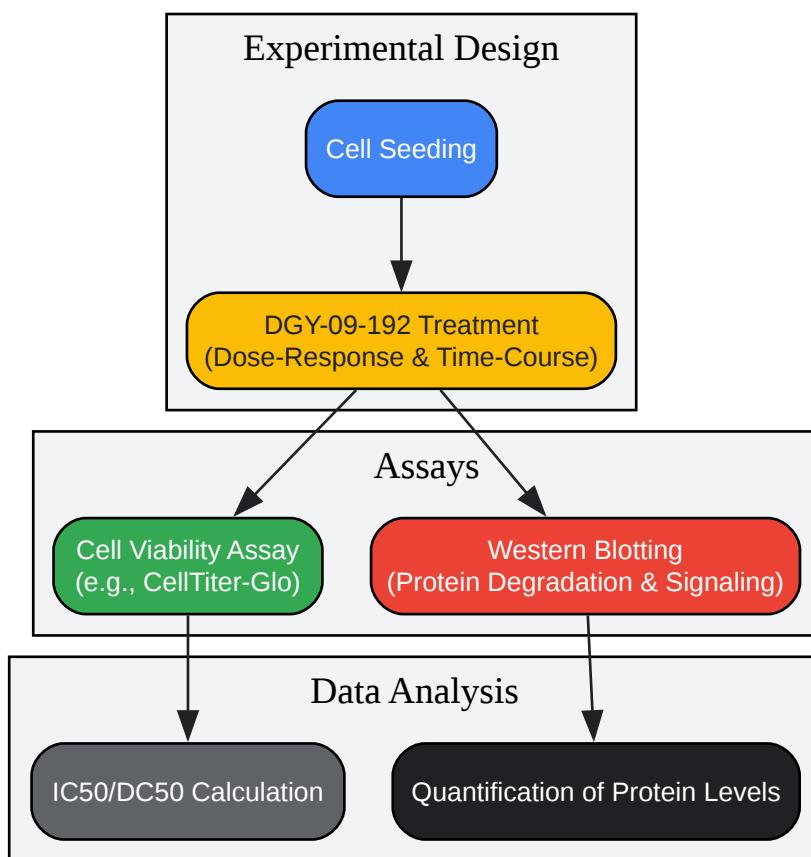
Procedure:

- After treatment with **DGY-09-192** for the desired time (e.g., 6, 16, or 24 hours), wash the cells with ice-cold PBS.[\[6\]](#)
- Lyse the cells in ice-cold lysis buffer.
- Clarify the lysates by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.

- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities to determine the extent of protein degradation or changes in phosphorylation.

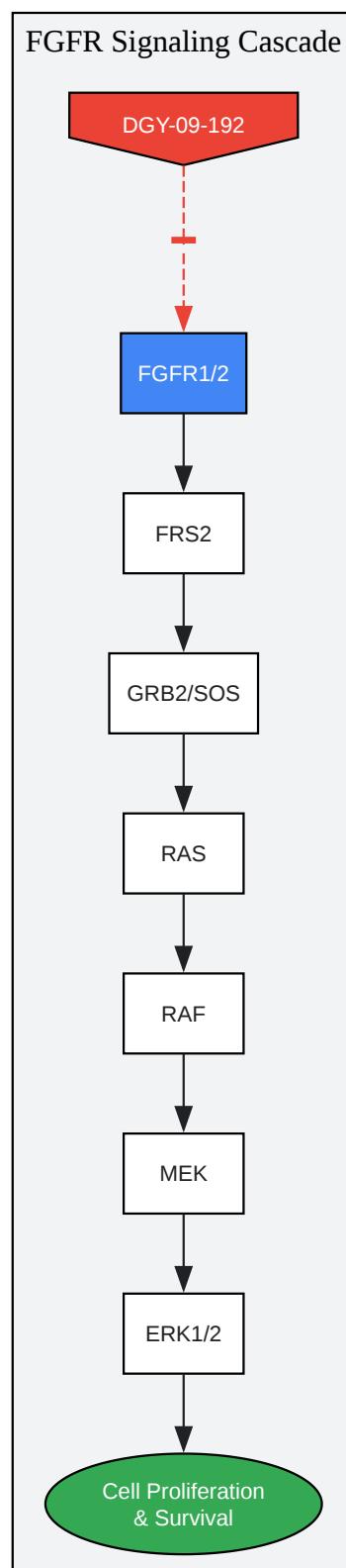
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for evaluating **DGY-09-192** and the signaling pathway it targets.



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A typical experimental workflow for evaluating **DGY-09-192**.



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Simplified FGFR signaling pathway targeted by **DGY-09-192**.

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